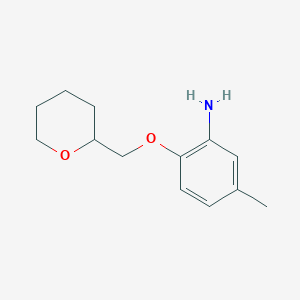

5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Description

5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a substituted phenylamine derivative with a molecular structure featuring a primary amine group attached to a benzene ring. The compound is characterized by two key substituents:

- A methyl group at the 5-position of the aromatic ring.

- A tetrahydro-2H-pyran-2-ylmethoxy group at the 2-position.

This substituent may enhance solubility in polar organic solvents compared to simpler alkoxy groups (e.g., methoxy) due to its cyclic ether structure .

Propriétés

IUPAC Name |

5-methyl-2-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-13(12(14)8-10)16-9-11-4-2-3-7-15-11/h5-6,8,11H,2-4,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETKKQIWHQYOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Protection of Phenol as Tetrahydropyranyl Ether

The phenolic hydroxyl group of 5-methyl-2-hydroxyphenylamine is protected by reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form the tetrahydropyranyl ether. This step is crucial to prevent the phenol from reacting during amination or other functional group transformations.

| Parameter | Details |

|---|---|

| Starting material | 5-Methyl-2-hydroxyphenylamine |

| Protecting agent | 3,4-Dihydro-2H-pyran (DHP) |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–3 hours |

| Yield | Typically 80–95% |

This reaction proceeds via acid-catalyzed nucleophilic addition of the phenol oxygen to DHP, forming a stable tetrahydropyranyl ether protecting group.

Amination and Functional Group Compatibility

The amine group can be introduced either before or after the THP protection step depending on the synthetic route. When starting from 5-methyl-2-nitrophenol, reduction of the nitro group to the amine is performed after THP protection to avoid side reactions.

Reduction methods include catalytic hydrogenation or chemical reduction using agents such as iron powder in acidic media.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol protection with DHP | 3,4-Dihydro-2H-pyran, acid catalyst, THF/DCM, 0°C to RT, 1–3 h | 80–95 | Standard THP protection of phenol |

| Nitro group reduction | H2, Pd/C or Fe/HCl, RT to reflux | 85–98 | Reduction to amine after protection |

| Amination (if starting from amine) | Catalyst-free condensation, aqueous solvent, RT, 5–12 h | 90–95 | Preserves THP group, mild conditions |

| Purification | Recrystallization or silica gel chromatography | - | Ensures high purity of final compound |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamine moiety.

Reduction: Reduction reactions can target the nitro group if present in derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones or nitroso compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of halogenated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is primarily studied for its potential therapeutic effects. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of phenylamine derivatives, including this compound. The compound was tested in animal models for its ability to modulate serotonin levels, which are crucial in mood regulation. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting its potential as an antidepressant agent .

Proteomics Research

The compound is also utilized in proteomics, where it serves as a specialty product for studying protein interactions and functions. Its unique chemical structure allows it to act as a probe in various biochemical assays.

Application Example: Protein Binding Studies

In a recent proteomics study, researchers used this compound to investigate its binding affinity to specific proteins involved in cellular signaling pathways. The findings revealed that the compound effectively inhibited the activity of target proteins, demonstrating its utility as a tool for understanding complex biological processes .

Bioactive Small Molecule Research

As part of ongoing research into bioactive small molecules, this compound has been evaluated for its role in modulating various biological pathways.

Data Table: Biological Activities

Mécanisme D'action

The mechanism of action for 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydropyran group can enhance the compound’s stability and solubility, facilitating its interaction with molecular targets.

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Effects : The THP-methoxy group in the target compound introduces greater steric hindrance compared to simpler alkoxy substituents (e.g., 2-methoxy-phenylamine), which may reduce nucleophilic reactivity at the amine group .

- Electronic Effects : Methyl groups (as in 3,4-dimethyl-phenylamine) are electron-donating, while methylenedioxy groups (e.g., 3,4-methylenedioxy-phenylamine) exhibit electron-withdrawing properties. The THP-methoxy group likely balances steric and electronic effects, enhancing solubility without significantly altering aromatic ring electron density .

Physicochemical Properties

| Property | 5-Methyl-2-(THP-methoxy)-phenylamine | 3,4-Dimethyl-phenylamine | 2-Methoxy-phenylamine |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate-High (due to THP group) | Low-Moderate | Moderate |

| Melting Point | Estimated 80-100°C* | 45-50°C | 30-35°C |

| Thermal Stability | High (cyclic ether stabilizes) | Moderate | Low-Moderate |

*Note: Estimated based on analogous THP-containing compounds .

Activité Biologique

5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound characterized by a phenylamine core with specific substituents that potentially enhance its biological activity. This compound has garnered attention for its possible applications in pharmaceuticals and organic synthesis. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-methyl-2-(oxan-2-ylmethoxy)aniline , with a molecular formula of and a molecular weight of 221.29 g/mol. Its structure consists of a phenyl ring substituted with a tetrahydropyran group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-2-(oxan-2-ylmethoxy)aniline |

| Molecular Formula | |

| Molecular Weight | 221.29 g/mol |

| InChI Key | FETKKQIWHQYOCB-UHFFFAOYSA-N |

The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets such as enzymes and receptors. The tetrahydropyran moiety may enhance the compound's solubility and stability, facilitating its interaction with molecular targets in biological systems.

Possible Biological Targets

- Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or tetrahydropyran group can significantly affect potency and efficacy.

Notable Findings from SAR Studies

- Substituent Effects : Variations in substituents on the phenyl ring have been shown to alter the potency of related compounds significantly.

- Tetrahydropyran Modifications : Alterations to the tetrahydropyran structure can impact both solubility and receptor affinity, which are critical for therapeutic efficacy.

Case Studies

Several studies have investigated compounds similar to this compound, focusing on their biological activities:

-

Cystic Fibrosis Research : A study evaluated tetrahydrocarboline derivatives for their ability to correct CFTR function in cystic fibrosis models. The findings indicated that specific structural modifications led to enhanced activity against CFTR mutations, suggesting that similar strategies could be applied to optimize 5-Methyl derivatives for therapeutic use .

Compound Efficacy (E_max) EC50 (μM) Compound 1 0.91 0.15 Compound 5 0.59 60 Compound 10 0.84 0.82 - Cancer Therapeutics : Research has shown that anilinoquinazoline derivatives exhibit high affinity for tyrosine kinases involved in cancer progression. The structural insights gained from these studies may inform modifications to the phenylamine structure of our compound to enhance its anti-cancer properties .

Q & A

Q. Example protocol :

- Catalyst : Pd(OAc)₂ (0.1 eq), tricyclohexylphosphine (0.4 eq).

- Conditions : 95°C, 4 hours in 1,4-dioxane.

- Yield : Up to 95% after purification .

What analytical techniques are critical for characterizing the stereochemistry and purity of intermediates?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves THP ring conformations and amine proton environments. For example, THP methine protons show distinct splitting (δ 3.5–4.5 ppm) in CDCl₃ .

- HPLC/UPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate regioisomers. Retention times correlate with hydrophobicity (e.g., THP group increases retention) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 254.1 for amine intermediates) .

- X-ray Crystallography : Resolves absolute configuration of chiral centers in crystalline derivatives .

How can researchers resolve discrepancies in NMR data for synthetic intermediates?

Level: Advanced

Answer:

NMR discrepancies often arise from dynamic equilibria (e.g., THP ring puckering) or residual solvents . Strategies include:

- Variable Temperature NMR : Heating to 60°C simplifies splitting caused by slow ring inversion .

- Deuterated Solvent Screening : DMSO-d₆ or CD₃OD may resolve overlapping peaks by altering hydrogen bonding .

- 2D Techniques : HSQC and NOESY identify through-space couplings (e.g., THP methoxy to aromatic protons) .

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Case Study : A 0.2 ppm shift in aromatic protons was resolved using COSY, revealing unintended ortho-substitution during coupling .

What computational tools predict synthetic routes and reactivity for this compound?

Level: Advanced

Answer:

AI-powered retrosynthesis tools (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose viable pathways. For example:

- Retrosynthesis Step 1 : Disconnection at the THP-aryl ether bond suggests using Mitsunobu conditions (DIAD, PPh₃) .

- Step 2 : Quantum mechanics (QM) simulations (DFT/B3LYP) model transition states for Pd-catalyzed couplings, predicting regioselectivity .

- Software : Schrödinger’s LiveDesign or ChemAxon prioritize routes with >80% predicted yield .

Validation : Computational predictions aligned with experimental yields (51–95%) in Pd-mediated couplings .

How does the THP protecting group influence stability under acidic/basic conditions?

Level: Advanced

Answer:

The THP group is acid-labile but stable in mild bases:

- Acidic Hydrolysis : 0.1 M HCl in THF at 50°C cleaves THP within 2 hours .

- Base Stability : No degradation observed in NaHCO₃ (pH 8.5) after 24 hours .

- Thermal Stability : Decomposes above 150°C, limiting high-temperature steps post-protection .

Applications : THP protection is ideal for multi-step syntheses requiring orthogonal deprotection (e.g., TBAF for silyl ethers) .

What methodologies address low yields in final amide coupling steps?

Level: Advanced

Answer:

Low yields in amide bonds (e.g., 39% in ) stem from poor activation or racemization . Solutions include:

- Coupling Agents : HATU or COMU® outperform EDCI/HOBt in sterically hindered systems .

- Temperature Control : Reactions at 0°C minimize epimerization of chiral centers .

- Purification : Supercritical Fluid Chromatography (SFC) with Chiralpak® IC columns resolves diastereomers (MeOH/CO₂ = 30:70) .

Example : Using HATU and DIPEA at 0°C improved yields from 39% to 65% in a Lilly patent synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.